(E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
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Description
(E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N7O4 and its molecular weight is 415.454. The purity is usually 95%.
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Biological Activity
The compound (E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class of compounds. Its unique structural features, including a hydrazinyl group and various functional moieties, suggest potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is C22H30N6O5 with a molecular weight of approximately 458.5 g/mol. The compound exhibits several functional groups that may contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C22H30N6O5 |
Molecular Weight | 458.5 g/mol |
CAS Number | 899357-88-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Potential mechanisms include:
- Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.
- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic processes.
- Gene Expression Alteration : The compound could affect gene expression profiles, leading to changes in cellular functions.
Anticancer Potential
Research indicates that purine derivatives often exhibit anticancer properties through mechanisms such as:
- Inhibition of DNA Synthesis : Compounds similar to purines can interfere with DNA replication and repair mechanisms.
- Induction of Apoptosis : Certain purine analogs induce programmed cell death in cancer cells.
A study on related purine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties.
Antimicrobial Activity
Purine derivatives have also been noted for their antimicrobial properties. The presence of the hydrazinyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A recent study evaluated the cytotoxic effects of various purine derivatives on human cancer cell lines. Results indicated that modifications to the purine structure significantly influenced potency and selectivity against cancer cells.
-
Antimicrobial Efficacy :
- Research involving related compounds showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Properties
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O4/c1-12(2)30-11-14(27)10-26-15-16(24(3)19(29)25(4)17(15)28)22-18(26)23-21-9-13-6-5-7-20-8-13/h5-9,12,14,27H,10-11H2,1-4H3,(H,22,23)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGLQTXECVYNRF-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)N(C2=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)N(C2=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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